2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-iodo-2-methylphenyl)acetamide]
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Overview
Description
2-[(4-CYANO-3-{[2-(4-IODO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes cyano, iodo, and isothiazolyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYANO-3-{[2-(4-IODO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the isothiazolyl core, followed by the introduction of the cyano and iodo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CYANO-3-{[2-(4-IODO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-[(4-CYANO-3-{[2-(4-IODO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-CYANO-3-{[2-(4-IODO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-CYANO-3-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[(4-CYANO-3-{[2-(2-CYANOANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-CYANOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(4-CYANO-3-{[2-(4-IODO-2-METHYLANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(4-IODO-2-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18I2N4O2S3 |
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Molecular Weight |
720.4 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-(4-iodo-2-methylanilino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18I2N4O2S3/c1-12-7-14(23)3-5-17(12)26-19(29)10-31-21-16(9-25)22(33-28-21)32-11-20(30)27-18-6-4-15(24)8-13(18)2/h3-8H,10-11H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
FXHGSUCJQMSAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=C(C=C(C=C3)I)C)C#N |
Origin of Product |
United States |
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